4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde

Fragrance Chemistry Olfactory Evaluation Structure-Odor Relationships

4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde (CAS: 67592-22-7) is a cycloaliphatic aldehyde featuring a cyclohexane ring with a bulky tert-butyl group at the 4-position, a methyl group at the 1-position, and an aldehyde functional group. With a molecular weight of 182.30 g/mol and the formula C12H22O, it serves as a versatile intermediate in organic synthesis, particularly in fragrance and pharmaceutical applications.

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
Cat. No. B13257930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)C(C)(C)C)C=O
InChIInChI=1S/C12H22O/c1-11(2,3)10-5-7-12(4,9-13)8-6-10/h9-10H,5-8H2,1-4H3
InChIKeyJGTRQZAGFGCPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde for Research and Industrial Procurement: Chemical Class and Core Attributes


4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde (CAS: 67592-22-7) is a cycloaliphatic aldehyde featuring a cyclohexane ring with a bulky tert-butyl group at the 4-position, a methyl group at the 1-position, and an aldehyde functional group [1]. With a molecular weight of 182.30 g/mol and the formula C12H22O, it serves as a versatile intermediate in organic synthesis, particularly in fragrance and pharmaceutical applications [1].

Cycloaliphatic aldehyde Sterically hindered with 4-tert-butyl and 1-methyl substituents
Intermediate use Fragrance and pharmaceutical synthesis intermediate
Conformational bias 4-tert-butyl locks chair conformation for predictable reactivity

Why Generic Substitution Fails for 4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde: Steric Bulk and Conformational Constraints


The unique combination of a bulky tert-butyl group and a 1-methyl substituent on the cyclohexane ring imposes severe steric constraints that dictate conformational preferences and reactivity. Generic in-class cyclohexane aldehydes lack this specific substitution pattern, leading to different steric environments, altered conformational equilibria, and consequently divergent olfactory profiles and synthetic outcomes [1]. Empirical evidence demonstrates that even seemingly minor structural changes profoundly impact odor perception and chemical reactivity, making direct substitution without quantitative validation unreliable for both research and industrial applications [1].

Substituent pattern mismatch Generic cyclohexane aldehydes lack the combined 4-tert-butyl and 1-methyl pattern, altering steric environment and conformational equilibria.
Odor profile divergence Even minor structural changes can shift olfactory character from woody to lily-of-the-valley notes, limiting direct fragrance substitution.
Reactivity differences Conformational constraints imposed by the tert-butyl group influence reaction outcomes; analogs without this anchor may yield different stereochemistry.

Quantitative Differentiation Evidence for 4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde: Head-to-Head Comparisons with Key Analogs


Olfactory Profile Differentiation: 4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde vs. 4-tert-Butylcyclohexane-1-carbaldehyde

The presence of a methyl group at the 1-position fundamentally alters the olfactory character. In patent literature, 4-tert-butylcyclohexane-1-carbaldehyde is described as possessing a floral, woody odor [1], whereas the 1-methyl analog is reported to exhibit a strong aldehyde, floral, lily of the valley odor [2]. This distinction is critical for fragrance formulators seeking specific scent profiles.

Odor profile
Reported
Lily of the valley vs. woody
Supports lily-of-the-valley accord formulation
Qualitative shift confirmed by fragrance patents
Fragrance Chemistry Olfactory Evaluation Structure-Odor Relationships

Molecular Weight and Lipophilicity Comparison: 4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde vs. 4-Methylcyclohexane-1-carbaldehyde

The target compound possesses a significantly higher molecular weight (182.30 g/mol) and predicted lipophilicity (XLogP3 = 3.6) compared to the simpler 4-methyl analog (MW 126.20 g/mol, XLogP3 = 2.1) [1][2]. These differences directly impact volatility, solubility in formulation matrices, and potential for passive membrane permeation in biological assays.

MW / logP comparison
Reported
MW 182.3 vs 126.2 g/mol; logP 3.6 vs 2.1
Higher MW/logP may support lower volatility and enhanced lipid solubility
Computed properties; experimental validation advised
Physicochemical Property Prediction QSAR Formulation Development

Conformational Rigidity and Synthetic Utility: 4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde as a Model Compound

The tert-butyl group serves as a powerful conformational anchor, locking the cyclohexane ring into a specific chair conformation and dictating the stereochemical outcome of reactions at the 1-position. This property makes the compound valuable for mechanistic studies. NMR studies on related 4-tert-butylcyclohexane derivatives have quantified the conformational free energy of the formyl group [1], providing a foundation for predicting reactivity and selectivity in synthetic transformations.

Conformational anchor
Class-level inference
4-tBu group enforces equatorial aldehyde preference
Predictable conformation simplifies reaction stereochemical analysis
Inferred from 4-tBu-cyclohexane analogs; verify with target compound
Conformational Analysis Stereochemistry Reaction Mechanism Studies

Predicted Boiling Point and Volatility: 4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde vs. 4-tert-Butylcyclohexane-1-carbaldehyde

The addition of a methyl group at the 1-position increases the molecular weight and alters intermolecular interactions, resulting in a higher predicted boiling point. The target compound has a predicted boiling point of 231.4±9.0 °C [1], while 4-tert-butylcyclohexane-1-carbaldehyde has an experimental boiling point of 221-222 °C [2]. This ~10 °C difference can impact distillation and purification strategies.

Boiling point
Reported
231.4 °C vs 221-222 °C (~10 °C higher)
Higher BP may require adjusted distillation conditions, supports longer surface residence
Predicted vs experimental; confirm with specific batch
Thermophysical Property Estimation Process Engineering Purification Development

High-Impact Application Scenarios for 4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde Based on Quantitative Differentiation


Fine Fragrance Formulation: Lily-of-the-Valley Accords with Enhanced Longevity

The compound's distinct strong aldehyde, floral, lily of the valley odor profile [1], combined with its higher molecular weight and lower volatility relative to 4-tert-butylcyclohexane-1-carbaldehyde, makes it a prime candidate for crafting long-lasting floral aldehydic notes in premium fragrances. Its lipophilic nature (XLogP3 = 3.6) facilitates incorporation into perfume oil bases, while its reduced volatility ensures a sustained scent experience on skin or fabric [1].

Conformational Probe in Mechanistic Organic Chemistry

The 4-tert-butyl group enforces a near-exclusive equatorial conformation for the cyclohexane ring, making this aldehyde an ideal model substrate for studying stereoelectronic effects in nucleophilic additions, oxidations, and reductions. Researchers can exploit this conformational rigidity to isolate specific reaction pathways and determine stereochemical outcomes with high confidence, as demonstrated in foundational conformational studies of related 4-tert-butylcyclohexane systems [1].

Building Block for Complex Terpenoid Synthesis

The steric bulk and conformational bias provided by the tert-butyl and 1-methyl groups enable selective functionalization at the aldehyde carbon. This compound serves as a valuable intermediate in the deconjugative α-alkylation strategies used to access challenging terpene frameworks [1]. Its predictable reactivity, derived from the locked cyclohexane conformation, facilitates the construction of polycyclic natural product analogs with defined stereochemistry.

Application
Selection Property
Validation Focus
Fine fragrance formulation
Odor profile and volatility profile
Lily-of-the-valley accord longevity evaluation
Conformational probe studies
Conformational rigidity and stereoelectronic effects
Stereochemical outcome prediction in model reactions
Terpenoid synthesis intermediate
Steric bulk for selective functionalization
Deconjugative α-alkylation pathway efficiency
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